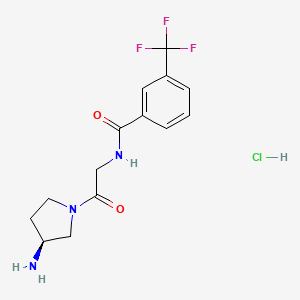
(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, with the CAS number 857651-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17ClF3N3O2
- Molecular Weight : 351.75 g/mol
- Structure : The compound features a trifluoromethyl group and an aminopyrrolidine moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and noradrenaline pathways.
The compound's mechanism of action appears to involve modulation of serotonergic and noradrenergic systems, which are critical in mood regulation and the treatment of depressive disorders. This is supported by studies showing its antidepressant-like effects in animal models.
Key Findings from Research Studies
-
Antidepressant-Like Effects :
- In a study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects in the forced swimming test (FST) and tail suspension test (TST). The results suggested that these effects are mediated through serotonergic pathways, specifically involving 5-HT1A and 5-HT3 receptors .
- The compound was administered at doses ranging from 1 to 50 mg/kg, showing a dose-dependent response that highlights its potential as a therapeutic agent for mood disorders.
- Toxicity Profile :
Data Table: Biological Activity Summary
| Activity | Model | Dose Range (mg/kg) | Effect Observed |
|---|---|---|---|
| Antidepressant-Like Effect | Swiss Mice (FST) | 1 - 50 | Significant reduction in immobility time |
| Antidepressant-Like Effect | Swiss Mice (TST) | 1 - 50 | Significant reduction in immobility time |
| Toxicity | Swiss Mice | N/A | Low acute toxicity observed |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:
Properties
IUPAC Name |
N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGMQVUFFNLFP-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














